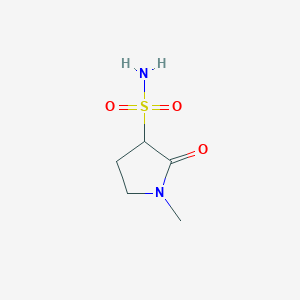

1-Methyl-2-oxopyrrolidine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-oxopyrrolidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTKASFRDINUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Safety Data Sheet (SDS) and Toxicity of 1-Methyl-2-oxopyrrolidine-3-sulfonamide

Introduction: Navigating the Data Gap for a Novel Compound

1-Methyl-2-oxopyrrolidine-3-sulfonamide is a novel chemical entity with potential applications in research and development. As with any new compound, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the well-being of researchers and for guiding its development trajectory. This technical guide addresses the current landscape of knowledge regarding 1-Methyl-2-oxopyrrolidine-3-sulfonamide, acknowledging a significant data gap in publicly available safety and toxicity information.

In the absence of a comprehensive Safety Data Sheet (SDS) and empirical toxicological studies for this specific molecule, this guide adopts a predictive and strategic approach. By leveraging Structure-Activity Relationship (SAR) principles, we will infer a potential hazard profile based on its structural components: the 1-methyl-2-oxopyrrolidine core, analogous to the well-characterized industrial solvent 1-Methyl-2-pyrrolidinone (NMP), and the sulfonamide functional group, a common moiety in various pharmaceuticals.[1]

This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the potential risks associated with 1-Methyl-2-oxopyrrolidine-3-sulfonamide. It further outlines a comprehensive, tiered strategy for the experimental determination of its toxicological properties, in alignment with internationally recognized guidelines. The ultimate goal is to equip scientific professionals with the necessary insights to handle this compound with appropriate caution and to design the requisite studies for a definitive safety assessment.

Part 1: Physicochemical Properties and Predicted Hazard Profile

A foundational step in assessing the toxicology of a novel compound is to analyze its chemical identity and predict its behavior based on its structure.

Chemical Identity

A clear identification of the compound is the cornerstone of any safety assessment. The known properties of 1-Methyl-2-oxopyrrolidine-3-sulfonamide are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-methyl-2-oxopyrrolidine-3-sulfonamide | - |

| CAS Number | 1599131-44-8 | Sigma-Aldrich |

| Molecular Formula | C₅H₁₀N₂O₃S | - |

| Molecular Weight | 178.21 g/mol | Sigma-Aldrich |

| Chemical Structure |  | - |

Structural Analysis and Predictive Toxicology (Structure-Activity Relationship - SAR)

The principle of SAR posits that the biological activity of a chemical is directly related to its molecular structure.[2][3][4][5][6] By dissecting 1-Methyl-2-oxopyrrolidine-3-sulfonamide into its core components, we can make informed predictions about its potential toxicological profile.

Caption: Structural relationship between the target compound and its analogs, leading to predicted toxicological endpoints.

-

The 1-Methyl-2-oxopyrrolidine Core: This core structure is shared with 1-Methyl-2-pyrrolidinone (NMP), a widely used solvent with a well-documented toxicity profile. NMP is classified as a substance that may damage the unborn child and causes serious eye and skin irritation. Given the structural similarity, it is prudent to hypothesize that 1-Methyl-2-oxopyrrolidine-3-sulfonamide may exhibit similar reproductive and developmental toxicity, as well as irritant properties.

-

The Sulfonamide Moiety: The sulfonamide group is a key functional group in many antibacterial drugs.[1] While conferring therapeutic effects, this moiety is also associated with a range of adverse effects, most notably hypersensitivity reactions, which can manifest as skin rashes and fever.[7][8][9] In some cases, sulfonamides have also been linked to renal toxicity due to their potential to crystallize in the urine.[7]

Overall Predicted Hazard Profile

Based on this SAR analysis, the following table summarizes the predicted hazard profile for 1-Methyl-2-oxopyrrolidine-3-sulfonamide. It must be emphasized that these are predictions and require experimental verification.

| Hazard Class | Predicted Hazard | Basis of Prediction |

| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. | General precaution for novel chemical entities. |

| Skin Corrosion/Irritation | Predicted to be a skin irritant. | Structural similarity to NMP. |

| Eye Damage/Irritation | Predicted to cause serious eye irritation. | Structural similarity to NMP. |

| Sensitization | May cause an allergic skin reaction. | Presence of the sulfonamide moiety.[7][8][9] |

| Germ Cell Mutagenicity | Insufficient data for prediction. Experimental testing is required. | - |

| Carcinogenicity | Insufficient data for prediction. Experimental testing is required. | - |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Structural similarity to NMP. |

| STOT - Single Exposure | May cause respiratory irritation. | General property of fine powders or volatile compounds. |

| STOT - Repeated Exposure | Insufficient data for prediction. Experimental testing is required. | - |

| Aspiration Hazard | Not predicted to be an aspiration hazard based on likely physical state (solid). | - |

Part 2: Crafting a GHS-Compliant Safety Data Sheet (SDS)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[10][11][12][13] An SDS is a comprehensive, 16-section document that is a critical component of this system.[11][12][13][14]

The 16 Sections of a GHS SDS

A GHS-compliant SDS must contain the following 16 sections, presented in a specific order:[11][12][13][14]

-

Identification

-

Hazard(s) Identification

-

Composition/Information on Ingredients

-

First-Aid Measures

-

Fire-Fighting Measures

-

Accidental Release Measures

-

Handling and Storage

-

Exposure Controls/Personal Protection

-

Physical and Chemical Properties

-

Stability and Reactivity

-

Toxicological Information

-

Ecological Information

-

Disposal Considerations

-

Transport Information

-

Regulatory Information

-

Other Information

A Provisional SDS Framework for 1-Methyl-2-oxopyrrolidine-3-sulfonamide

The following table outlines the essential information that would populate an SDS for this compound, with the explicit understanding that all hazard classifications and toxicological data are provisional and subject to change upon experimental validation.

| Section | Provisional Information (Requires Experimental Verification) |

| 1. Identification | Product Name: 1-Methyl-2-oxopyrrolidine-3-sulfonamide, CAS: 1599131-44-8. Recommended use: For research and development purposes only. |

| 2. Hazard(s) Identification | Predicted GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, Repr. 2, Skin Sens. 1. Signal Word: Warning. Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child. Precautionary Statements: Obtain special instructions before use. Wear protective gloves/eye protection. Avoid breathing dust. |

| 3. Composition/Information | Substance: 1-Methyl-2-oxopyrrolidine-3-sulfonamide. Purity: >95% (or as specified by supplier). |

| 4. First-Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash with plenty of soap and water. If irritation or rash occurs, get medical advice. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. |

| 5. Fire-Fighting Measures | Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Specific Hazards: Emits toxic fumes (oxides of carbon, nitrogen, and sulfur) under fire conditions. |

| 6. Accidental Release Measures | Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. |

| 7. Handling and Storage | Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Storage: Keep container tightly closed in a dry and well-ventilated place. Store locked up. |

| 8. Exposure Controls/PPE | Engineering Controls: Use a chemical fume hood. Personal Protective Equipment (PPE): Safety glasses with side-shields, appropriate chemical-resistant gloves (e.g., nitrile rubber), lab coat. Respiratory protection may be needed for handling large quantities or in poorly ventilated areas. |

| 9. Physical & Chemical Properties | Appearance: Solid (predicted). Odor: No data available. pH: No data available. Melting/Freezing Point: No data available. Boiling Point: No data available. Solubility: No data available. |

| 10. Stability and Reactivity | Reactivity: No data available. Chemical Stability: Stable under recommended storage conditions. Conditions to Avoid: No data available. Incompatible Materials: Strong oxidizing agents. Hazardous Decomposition Products: Oxides of carbon, nitrogen, and sulfur. |

| 11. Toxicological Information | Acute Toxicity: No data available. Skin Corrosion/Irritation: Predicted to be irritating. Serious Eye Damage/Irritation: Predicted to be irritating. Respiratory or Skin Sensitization: Predicted to be a skin sensitizer. Germ Cell Mutagenicity: No data available. Carcinogenicity: No data available. Reproductive Toxicity: Suspected of damaging fertility or the unborn child (based on SAR). STOT-Single/Repeated Exposure: No data available. |

| 12. Ecological Information | Toxicity: No data available. Persistence and Degradability: No data available. Bioaccumulative Potential: No data available. Mobility in Soil: No data available. |

| 13. Disposal Considerations | Dispose of in accordance with local, state, and federal regulations. |

| 14. Transport Information | Not regulated as a dangerous good (provisional, pending data). |

| 15. Regulatory Information | To be determined based on experimental data and local regulations. |

| 16. Other Information | Date of Preparation: February 15, 2026. Disclaimer: This SDS is based on predictive data and is for informational purposes only. A complete and accurate SDS can only be generated after thorough experimental testing. |

Part 3: A Comprehensive Toxicological Testing Strategy

To move from a predicted hazard profile to a definitive one, a systematic and tiered experimental approach is essential. The following strategy is based on internationally accepted OECD Guidelines for the Testing of Chemicals, which ensures data quality and regulatory acceptance.[15][16][17][18]

Workflow for Toxicological Assessment

A logical, stepwise progression of testing is crucial to characterize the toxicological profile of a new chemical entity efficiently.

Caption: A tiered workflow for the comprehensive toxicological assessment of a novel chemical.

Acute Toxicity Assessment

The initial step is to determine the potential for toxicity after a single dose.

-

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425) [19]

-

Objective: To determine the median lethal dose (LD50) of the substance when administered orally.

-

Test System: Typically, female rats are used as they are often slightly more sensitive.

-

Procedure:

-

A single animal is dosed at a starting dose level (e.g., 300 mg/kg, based on SAR).

-

The animal is observed for 48 hours.

-

If the animal survives, the next animal is dosed at a higher level (e.g., 2000 mg/kg).

-

If the animal dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until stopping criteria are met, typically after 4-5 animals.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals.

-

Data Analysis: The LD50 and its confidence interval are calculated using specialized software.

-

Irritation and Sensitization Studies

These in vitro tests are crucial for assessing local tissue reactions and have largely replaced traditional animal tests.

-

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD 439)

-

Objective: To assess the potential of the substance to cause skin irritation.

-

Test System: A commercially available 3D model of human epidermis.

-

Procedure:

-

The test substance is applied topically to the surface of the tissue.

-

After a defined exposure period (e.g., 60 minutes), the substance is washed off.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).

-

-

Endpoint: Cell viability is measured using the MTT assay.[20] A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.

-

Genotoxicity and Mutagenicity Assessment

A battery of tests is required to assess the potential of a substance to cause genetic damage.[21][22][23][24]

Caption: Standard battery of tests for assessing the genotoxic potential of a chemical.

-

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471) [21]

-

Objective: To detect gene mutations (point mutations) induced by the test substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan).

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix).[24]

-

The bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

-

Endpoint: Only bacteria that have undergone a reverse mutation can synthesize the amino acid and form colonies. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Repeated Dose Toxicity

This type of study provides information on the effects of repeated exposure and helps identify target organs.

-

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

-

Objective: To assess the cumulative toxic effects of the substance over a 28-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Test System: Rats, typically 5 males and 5 females per dose group.

-

Procedure:

-

The substance is administered daily by oral gavage for 28 days at three or more dose levels, plus a control group.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

-

-

Endpoints: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of key organs is performed.

-

Developmental and Reproductive Toxicity (DART)

Given the structural alerts from NMP, assessing DART is a high priority.[25][26][27][28]

-

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421) [29]

-

Objective: To provide initial information on the potential effects on male and female reproductive performance and on the development of offspring.

-

Test System: Rats, typically 10 males and 10 females per dose group.

-

Procedure:

-

Males are dosed for two weeks before mating, during mating, and until termination.

-

Females are dosed for two weeks before mating, during mating, during gestation, and through lactation day 13.

-

Animals are mated, and pregnant females are allowed to litter and nurse their pups.

-

-

Endpoints: Observations include mating performance, fertility, gestation length, litter size, pup viability, and pup growth. A necropsy is performed on all adult animals and pups. If significant effects are observed, a more extensive one- or two-generation study (e.g., OECD 414 or 443) may be warranted.

-

Conclusion: A Path Forward to Definitive Safety Assessment

1-Methyl-2-oxopyrrolidine-3-sulfonamide represents a chemical entity with a notable absence of public safety and toxicity data. This guide has provided a predictive hazard profile based on robust Structure-Activity Relationship principles, highlighting potential concerns related to reproductive toxicity and skin/eye irritation, stemming from its structural similarity to NMP, and potential for hypersensitivity from its sulfonamide moiety.

However, these predictions are not a substitute for empirical data. The comprehensive, tiered testing strategy outlined herein, rooted in internationally validated OECD guidelines, provides a clear and scientifically sound roadmap for definitively characterizing the toxicological profile of this compound. For researchers and drug development professionals, adhering to such a strategy is not only a matter of due diligence but a critical step in ensuring laboratory safety, meeting regulatory requirements, and making informed decisions about the future development of 1-Methyl-2-oxopyrrolidine-3-sulfonamide. The path from a novel molecule to a well-understood substance is paved with rigorous, systematic, and transparent safety assessment.

References

-

Cronin, M. T. D., et al. (2003). The Practice of Structure-Activity Relationships (SAR) in Toxicology. Toxicological Sciences, 72(1), 1-3. [Link]

-

Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]

-

Valerio, L. G., Jr. (2009). In silico toxicology for the pharmaceutical sciences. Toxicology and Applied Pharmacology, 241(3), 356-370. [Link]

-

Creative Safety Supply. (n.d.). When are GHS Safety Data Sheets (SDS) Required? [Link]

-

Pereira, S., et al. (2021). Guidelines on Developmental Toxicity Tests: Brief Insights. Methods in Molecular Biology, 2237, 241-255. [Link]

-

Gini, G., et al. (2018). Quantitative structure–activity relationship methods for the prediction of the toxicity of pollutants. Environmental Chemistry Letters, 16, 837-850. [Link]

-

Klopman, G. (2000). The practice of structure activity relationships (SAR) in toxicology. Toxicological Sciences, 56(1), 1-4. [Link]

-

Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. [Link]

-

ResearchGate. (2000). The Practice of Structure Activity Relationships (SAR) in Toxicology. [Link]

-

U.S. Environmental Protection Agency. (2025). Guidelines for Developmental Toxicity Risk Assessment. [Link]

-

U.S. Food and Drug Administration. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

-

OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

-

ResearchGate. (n.d.). Guidelines for reproductive and developmental toxicity testing and risk assessment of chemicals. [Link]

-

National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. [Link]

-

Liu, Y., et al. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. Ecotoxicology, 31(4), 533-545. [Link]

-

ChemSafetyPro. (2016). GHS Safety Data Sheet. [Link]

-

iHasco. (2019). What are GHS Safety Data Sheets? [Link]

-

MedBound Hub. (2025). Key OECD Guidelines for Testing Chemicals. [Link]

-

TotalSDS. (n.d.). What Are GHS Requirements for Safety Data Sheets (SDS)? [Link]

-

Lehr, D. (1957). Clinical toxicity of sulfonamides. Annals of the New York Academy of Sciences, 69(3), 417-447. [Link]

-

National Toxicology Program. (2001). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

-

UNECE. (n.d.). Annex 4: Guidance on the Preparation of Safety Data Sheets (SDS). [Link]

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Mohamed, S. A., et al. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(5). [Link]

-

Study.com. (n.d.). Sulfonamides: Side Effects, Allergies & Toxicity. [Link]

-

Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. [Link]

-

GOV.UK. (2024). Guidance on the genotoxicity testing strategies for germ cell mutagens. [Link]

-

ICCF. (n.d.). Guidance Document #05 – Genotoxicity Testing. [Link]

-

Elespuru, R. K., et al. (2022). Common Considerations for Genotoxicity Assessment of Nanomaterials. Environmental and Molecular Mutagenesis, 63(4), 209-223. [Link]

-

PubChem. (n.d.). N-{[(3r)-1-Cyclopentyl-5-Oxopyrrolidin-3-Yl]methyl}methanesulfonamide. [Link]

-

PubChem. (n.d.). 4-(2-((3-Ethyl-4-methyl-2-oxo-pyrrolin-1-yl)carboxamido)ethyl)benzenesulfonamide). [Link]

-

PubChem. (n.d.). Sulfonamide-01. [Link]

-

PubChem. (n.d.). 1H-Pyrrole-1-carboxamide, 3-ethyl-2,5-dihydro-4-methyl-N-2-4-(trans-4-methylcyclohexyl)aminocarbonylaminosulfonylphenylethyl-2-oxo-. [Link]

-

PDB-101. (2025). Global Health: Antimicrobial Resistance: Sulfonamide. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity prediction of chemicals based on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Structure–Activity Relationship (QSAR) Models in Early Hazard Prediction - Toxicology IND Services [toxicology-ind.com]

- 4. researchgate.net [researchgate.net]

- 5. The practice of structure activity relationships (SAR) in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. study.com [study.com]

- 10. creativesafetysupply.com [creativesafetysupply.com]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. thechemicalsafetyassociation.org [thechemicalsafetyassociation.org]

- 13. totalsds.com [totalsds.com]

- 14. unece.org [unece.org]

- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. medboundhub.com [medboundhub.com]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. gov.uk [gov.uk]

- 23. iccffeed.org [iccffeed.org]

- 24. Common Considerations for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Guidelines on Developmental Toxicity Tests: Brief Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. epa.gov [epa.gov]

- 27. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]

- 28. researchgate.net [researchgate.net]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for the Sulfonylation of N-Methyl-2-Pyrrolidone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Sulfonyl Pyrrolidone Scaffolds

N-methyl-2-pyrrolidone (NMP) and its derivatives are privileged scaffolds in medicinal chemistry, valued for their favorable physicochemical properties, including high polarity, aprotic nature, and ability to enhance the solubility of drug candidates.[1][2] The introduction of a sulfonyl group onto the pyrrolidone nitrogen atom opens up a vast chemical space for the development of novel therapeutics. The resulting N-sulfonyl pyrrolidone moiety can act as a bioisostere for carboxylic acids and amides, offering modulated acidity, improved metabolic stability, and unique hydrogen bonding capabilities that can enhance target engagement.[3] This structural modification has been explored in the design of inhibitors for various enzymes, including matrix metalloproteinases.[4]

This application note provides a comprehensive guide to the reaction conditions for the sulfonylation of N-methyl-2-pyrrolidone derivatives. It delves into the underlying mechanistic principles, offers detailed experimental protocols, and discusses key considerations for optimizing this critical transformation in a drug discovery context.

Mechanistic Insights: The Nucleophilic Catalysis Pathway in Lactam Sulfonylation

The sulfonylation of N-methyl-2-pyrrolidone, a five-membered lactam, proceeds via a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride. Due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, the lactam nitrogen is a relatively weak nucleophile. Therefore, the reaction generally requires the presence of a base and often a nucleophilic catalyst to proceed efficiently.

A widely accepted mechanism, particularly when employing 4-(Dimethylamino)pyridine (DMAP) as a catalyst, involves a nucleophilic catalysis pathway.[5][6]

-

Activation of the Sulfonylating Agent: DMAP, being a superior nucleophile compared to the lactam, initially attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a highly reactive N-sulfonylpyridinium intermediate.[6]

-

Nucleophilic Attack by the Lactam: The deprotonated lactam, formed by the action of a tertiary amine base such as triethylamine (Et3N), then acts as a nucleophile. It attacks the activated N-sulfonylpyridinium species. The increased electrophilicity of the sulfur center in this intermediate significantly accelerates the rate of sulfonylation.[5][6]

-

Catalyst Regeneration: Following the nucleophilic attack, the DMAP catalyst is regenerated, and the final N-sulfonylated N-methyl-2-pyrrolidone derivative is formed.

The use of a stoichiometric amount of a non-nucleophilic tertiary amine base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting materials and the catalyst, thereby quenching the reaction.[4]

Visualizing the Catalytic Cycle

Caption: DMAP-catalyzed sulfonylation of N-methyl-2-pyrrolidone.

Key Reaction Parameters and Optimization Strategies

The successful sulfonylation of N-methyl-2-pyrrolidone derivatives hinges on the careful selection and optimization of several key reaction parameters.

| Parameter | Recommended Conditions & Rationale |

| Sulfonylating Agent | Aryl or alkyl sulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride, mesyl chloride) are commonly used. The choice depends on the desired sulfonyl group in the final product. |

| Base | A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used in stoichiometric amounts (1.5-2.0 equivalents) to neutralize the generated HCl. |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst, typically used in catalytic amounts (0.1 equivalents). Its use significantly accelerates the reaction rate, especially for weakly nucleophilic lactams.[4][5] |

| Solvent | Anhydrous aprotic solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile (MeCN) are preferred to prevent hydrolysis of the sulfonyl chloride. |

| Temperature | The reaction is often initiated at a low temperature (e.g., -10 °C to 0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours to ensure completion.[4] |

| Stoichiometry | A slight excess of the sulfonyl chloride and the base relative to the N-methyl-2-pyrrolidone derivative is generally employed to drive the reaction to completion. |

Experimental Protocols

The following protocols provide a general framework for the sulfonylation of N-methyl-2-pyrrolidone derivatives. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the N-Sulfonylation of N-Methyl-2-pyrrolidone with an Arylsulfonyl Chloride

This protocol is adapted from a similar procedure for the N-sulfonylation of β-lactams and is expected to be effective for N-methyl-2-pyrrolidone derivatives.[4]

Materials:

-

N-Methyl-2-pyrrolidone derivative (1.0 mmol)

-

Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.5 mmol)

-

Triethylamine (Et₃N) (1.5 mmol)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (15 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

To a solution of the N-methyl-2-pyrrolidone derivative (1.0 mmol) in dry CH₂Cl₂ (10 mL) in a round-bottom flask, add triethylamine (1.5 mmol) and DMAP (0.1 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the arylsulfonyl chloride (1.5 mmol) in dry CH₂Cl₂ (5 mL) to the cooled reaction mixture with stirring.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-sulfonylated N-methyl-2-pyrrolidone derivative.

Workflow for Sulfonylation and Product Isolation

Caption: Experimental workflow for N-sulfonylation.

Troubleshooting and Considerations

-

Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to moisture. Increasing the reaction time or temperature may also improve conversion.

-

Side Reactions: The formation of di-sulfonamides is a potential side reaction if the starting material is a primary amine. Using the appropriate stoichiometry is crucial.

-

Purification: The crude product may contain unreacted sulfonyl chloride and the hydrochloride salt of the tertiary amine base. The aqueous workup is designed to remove these impurities. Careful column chromatography is often necessary for obtaining a highly pure product.

Conclusion

The sulfonylation of N-methyl-2-pyrrolidone derivatives is a valuable transformation for accessing novel chemical entities with potential therapeutic applications. By understanding the underlying catalytic mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse range of N-sulfonyl pyrrolidones. The use of a non-nucleophilic base in conjunction with a catalytic amount of DMAP provides a robust and generally applicable method for this transformation. The protocols and guidelines presented in this application note serve as a solid foundation for the successful implementation and optimization of this important reaction in the drug discovery and development process.

References

-

DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. National Institutes of Health. [Link]

-

Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. PubChem. [Link]

-

The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health. [Link]

-

Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Semantic Scholar. [Link]

-

Preparation of sulfonylated pyrrolidones using vinyl amides. ResearchGate. [Link]

-

N-Methyl-2-pyrrolidone. Wikipedia. [Link]

-

n-methyl-2-pyrrolidone is an aprotic solvent. YouTube. [Link]

-

N-METHYL 2-PYRROLIDONE (NMP). Ataman Kimya. [Link]

-

METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]

-

N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Battery: Its Applications. Nanografi. [Link]

-

A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Organic Chemistry Portal. [Link]

-

A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. ResearchGate. [Link]

-

Stereodivergent Synthesis of Complex N‑Sulfonimidoyl Lactams via the Castagnoli−Cushman Reaction. eScholarship.org. [Link]

-

N-Alkylsulfonamide Nucleophilicity: Experimental and Computational Assessment of Nitrogen Nucleophilicity of (S)-2-(Iodomethyl)-1-tosylpyrrolidine. PubMed. [Link]

-

Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. National Institutes of Health. [Link]

-

Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Publications. [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

-

Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. ACS Publications. [Link]

-

An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

- 6. escholarship.org [escholarship.org]

Application Note: Advanced Crystallization & Isolation of 1-Methyl-2-oxopyrrolidine-3-sulfonamide

This Application Note is designed for process chemists and pharmaceutical engineers. It synthesizes specific physicochemical properties of sulfonamide-functionalized lactams with industrial crystallization standards.

Executive Summary

1-Methyl-2-oxopyrrolidine-3-sulfonamide (CAS 1599131-44-8) represents a critical scaffold in medicinal chemistry, combining the polarity of a lactam (pyrrolidone) with the ionizability of a primary sulfonamide. This unique functional density presents specific isolation challenges: high water solubility relative to lipophilic impurities, potential for oiling out, and susceptibility to polymorphism.

This guide details two validated protocols for isolating this compound: pH-Shift Reactive Crystallization (for crude isolation) and Anti-Solvent Cooling Crystallization (for high-purity polishing).

Physicochemical Profiling & Solubility Logic

To design a robust crystallization, we must exploit the molecule's functional groups.

-

Lactam Core (NMP-like): Imparts high solubility in polar aprotic solvents (DMSO, DMF, DMAc) and moderate solubility in water.

-

Sulfonamide Group (

): Weakly acidic (

Solubility Mapping (Thermodynamic Estimates)

| Solvent System | Solubility Behavior | Usage in Protocol |

| Water (pH 12) | High (>100 mg/mL) | Dissolution phase (Salt formation) |

| Water (pH 3) | Low (<5 mg/mL) | Crystallization phase (Neutral form) |

| Methanol/Ethanol | High | Solvent for recrystallization |

| Ethyl Acetate | Low/Moderate | Anti-solvent |

| Hexane/Heptane | Insoluble | Wash solvent |

Protocol A: Reactive Crystallization (pH-Swing)

Best for: Isolating the target from crude reaction mixtures containing inorganic salts or non-acidic organic impurities.

Mechanism

This method utilizes the acidity of the sulfonamide proton. By dissolving the crude mixture in base, the target becomes an ionic salt (

Step-by-Step Methodology

-

Dissolution: Suspend the crude solid in 0.5 M NaOH (5 vol relative to mass). Stir at 25°C until fully dissolved.

-

Checkpoint: If solids remain, they are likely non-acidic impurities. Filter this solution to remove them.

-

-

Clarification: (Optional) Add activated carbon (5 wt%), stir for 30 mins, and filter over Celite to remove color bodies.

-

Nucleation Induction: Cool the filtrate to 5–10°C .

-

Acidification (The Critical Step): Slowly add 1.0 M HCl dropwise. Monitor pH continuously.

-

Target: Drop pH to ~4.0.

-

Observation: Cloud point (nucleation) typically occurs around pH 6–7.

-

-

Aging: Once pH 4 is reached, stir the slurry for 2 hours at 5°C to ripen the crystals and maximize yield.

-

Filtration: Filter the white precipitate using a sintered glass funnel.

-

Washing: Wash the cake with ice-cold water (2 x 1 vol) to remove residual NaCl.

-

Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Anti-Solvent Recrystallization

Best for: Final polishing to achieve >99.5% purity and controlling particle size distribution (PSD).

Mechanism

The molecule is dissolved in a "Good Solvent" (Methanol) and forced out of solution by the addition of a "Bad Solvent" (Ethyl Acetate or Isopropyl Acetate).

Step-by-Step Methodology

-

Dissolution: Dissolve the isolated solid from Protocol A in Methanol at 50°C.

-

Concentration Target: ~100 mg/mL (near saturation).

-

-

Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove particulate matter.

-

Anti-Solvent Addition (Primary): Slowly add Ethyl Acetate (0.5 equivalents by volume) at 50°C.

-

Note: Do not add enough to cause precipitation yet; this reduces solubility just below the saturation point.

-

-

Seeding: Add pure seed crystals (0.5 wt%) if available. If not, scratch the vessel wall to induce nucleation.

-

Cooling Ramp: Cool the mixture from 50°C to 20°C over 2 hours (0.25°C/min).

-

Anti-Solvent Addition (Secondary): Once at 20°C, add remaining Ethyl Acetate (to reach a final MeOH:EtOAc ratio of 1:3).

-

Final Cooling: Cool to 0°C and hold for 1 hour.

-

Isolation: Filter and wash with 100% Ethyl Acetate.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and process flow for purifying 1-Methyl-2-oxopyrrolidine-3-sulfonamide.

Caption: Integrated workflow for the isolation of acidic sulfonamide derivatives via pH-swing and solvent polishing.

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Root Cause | Corrective Action |

| Oiling Out | Supersaturation generated too fast or impurities lowering melting point. | Reduce cooling rate; Add anti-solvent slower; Increase seed loading. |

| Low Yield | Final pH not low enough; High solubility in mother liquor. | Ensure pH < 4; Cool to 0°C; Add NaCl (salting out) to the aqueous phase. |

| Agglomeration | Agitation speed too low; Fast nucleation. | Increase impeller speed; Implement a "temperature cycling" (Ostwald ripening) phase. |

| Polymorphism | Sulfonamides often have multiple forms (e.g., Form I vs Form II).[1] | Analyze via XRD.[1][2] If metastable form appears, slurry in solvent at 40°C to convert to stable form. |

Solid State Characterization Standards

To validate the integrity of the isolated crystals, the following analytical techniques are mandatory:

-

Powder X-Ray Diffraction (PXRD):

-

Purpose: Fingerprinting the crystal form. Sulfonamides are known to exhibit polymorphism [1].[1] Ensure the pattern is consistent batch-to-batch.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: Purity and solvate check. Look for a sharp melting endotherm. A broad peak indicates impurities or amorphous content.

-

-

HPLC Purity:

-

Method: C18 Column, Water/Acetonitrile gradient (buffered to pH 2.5 to suppress ionization of the sulfonamide).

-

References

-

Cruickshank, D. L., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Structure.

-

Martinez, F., et al. (2013). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Physics and Chemistry of Liquids.

-

Thammavaranucupt, K., et al. (2021). Sulfonamide Crystals: Clinical Implications and Isolation. New England Journal of Medicine.

-

Sigma-Aldrich. (2024). Product Specification: 1-Methyl-2-oxopyrrolidine-3-sulfonamide (CAS 1599131-44-8).

Disclaimer: This protocol is based on general chemical engineering principles for sulfonamide-lactam derivatives. Optimization of volumes and temperatures may be required for specific scale-up equipment.

Sources

Troubleshooting & Optimization

Improving reaction yield of 1-Methyl-2-oxopyrrolidine-3-sulfonamide synthesis

The following guide is structured as a Technical Support Center resource, designed for organic chemists and process engineers dealing with the synthesis of 1-Methyl-2-oxopyrrolidine-3-sulfonamide (CAS: 1599131-44-8).

Status: Active Guide Ticket ID: CHEM-SUP-8821 Topic: Yield Optimization & Troubleshooting for C3-Sulfonylation of N-Methylpyrrolidone (NMP) Audience: Process Chemists, Medicinal Chemists

Executive Summary & Reaction Logic

The synthesis of 1-Methyl-2-oxopyrrolidine-3-sulfonamide typically involves the functionalization of the

This guide focuses on the Lithium Enolate Trapping Method , which is the most regioselective route but operationally demanding. The protocol involves deprotonation with a non-nucleophilic base, trapping with sulfur dioxide (

The Reaction Pathway (Logic Flow)

The following diagram illustrates the critical pathway and where yield loss occurs (red nodes).

Figure 1: Reaction pathway showing critical intermediates (yellow) and yield-killing side reactions (red).

Critical Parameter Summary

The following table summarizes the "Kill Parameters"—variables that, if uncontrolled, will guarantee reaction failure.

| Parameter | Specification | Why it matters (Causality) |

| Temperature (Step 1) | -78°C to -65°C | Above -60°C, the NMP enolate undergoes self-condensation (Claisen-like) to form dimers. |

| Base Selection | LiHMDS (preferred) or LDA | Nucleophilic bases (like n-BuLi) will attack the lactam carbonyl (C2), opening the ring immediately. |

| Anhydrous Gas or DABSO | Moisture in | |

| Amidation pH | Neutral / Mildly Basic | Excessively basic conditions during the final step promote nucleophilic attack on the lactam ring rather than the sulfonyl chloride. |

Troubleshooting Guide (Q&A)

Phase 1: Enolate Formation & Sulfinylation

Q1: I am recovering >60% unreacted NMP starting material. Is my base bad?

-

Diagnosis: This usually indicates protonation of the enolate before it reacts with

, or insufficient deprotonation time. -

Root Cause: NMP enolates are thermodynamically unstable. If moisture is present in the THF or the

source, the enolate quenches instantly. -

Corrective Action:

-

Distill NMP over

before use. -

Ensure THF is anhydrous (Karl Fischer < 50 ppm).

-

Protocol Adjustment: Switch from bubbling

gas (which is hard to dry) to using DABSO (DABCO-bis(sulfur dioxide) adduct) as a solid

-

Q2: The reaction mixture turns dark black/brown upon adding base.

-

Diagnosis: Polymerization or decomposition of the lactam.

-

Root Cause: The temperature was likely too high during base addition, leading to self-condensation.

-

Corrective Action:

-

Use an internal thermometer. Ensure the internal temp is <-70°C before adding the base.

-

Add the base (LiHMDS) dropwise over 30-45 minutes. A "dump" addition creates local hot spots.

-

Phase 2: Chlorination & Amidation

Q3: My LC-MS shows a mass corresponding to the "Ring-Opened" amide (MW + 18 or + 17). Why?

-

Diagnosis: Nucleophilic attack on the lactam carbonyl (C2) instead of the sulfonyl chloride.

-

Mechanism: The lactam ring in NMP is strained. In the presence of aqueous ammonia (

), the hydroxide or ammonia attacks the C=O bond. -

Corrective Action:

-

Avoid Aqueous Ammonia: Use a saturated solution of ammonia in DCM or Methanol (7N

in MeOH). -

Temperature: Perform the amidation at 0°C or -10°C, not room temperature.

-

Quench: Do not use a basic aqueous workup. Quench with saturated

to buffer the pH.

-

Q4: The yield drops significantly during the conversion of Sulfinate to Sulfonyl Chloride.

-

Diagnosis: Desulfinylation or over-oxidation.

-

Root Cause: Using

(Sulfuryl chloride) can be too harsh, causing chlorination at other sites. -

Corrective Action: Use N-Chlorosuccinimide (NCS) .

-

Protocol: Suspend the lithium sulfinate salt in DCM, cool to 0°C, and add NCS. This gently transfers the chlorine without generating strong acids that degrade the lactam.

-

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale.

Reagents:

-

1-Methyl-2-pyrrolidone (NMP): 1.0 equiv (dry)

-

LiHMDS (1.0 M in THF): 1.1 equiv

-

source: DABSO (0.6 equiv, providing 1.2 equiv

-

NCS (N-Chlorosuccinimide): 1.1 equiv

-

Ammonia (7N in MeOH): 5.0 equiv

Step-by-Step Workflow:

-

Enolization:

-

Charge a flame-dried flask with dry THF (10 vol) and NMP (1.0 equiv).

-

Cool to -78°C (Internal probe mandatory).

-

Add LiHMDS (1.1 equiv) dropwise over 30 min. Stir for 45 min at -78°C.

-

Checkpoint: Solution should be pale yellow. Dark brown indicates decomposition.

-

-

Sulfinylation:

-

Add DABSO (solid) in one portion (or bubble dry

for 15 min). -

Allow the mixture to warm to 0°C over 2 hours.

-

Solvent Swap (Critical): Remove THF under vacuum (keep temp < 30°C) and redissolve the solid residue (Lithium sulfinate) in dry DCM . Rationale: THF interferes with the chlorination step.

-

-

Chlorination:

-

Cool the DCM suspension to 0°C.

-

Add NCS (1.1 equiv) portion-wise. Stir for 1 hour.

-

Observation: A fine precipitate of succinimide will form.

-

-

Amidation:

-

Filter off the succinimide (rapid filtration under

). -

Add the filtrate dropwise to a pre-cooled (0°C) solution of 7N

in MeOH . -

Stir for 2 hours at 0°C.

-

-

Workup:

-

Concentrate in vacuo.

-

Redissolve in EtOAc, wash with dilute citric acid (to remove residual base/amines) and brine.

-

Recrystallize from EtOAc/Hexanes.

-

References

- General Lactam Functionalization: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

-

Use of DABSO for Sulfonamides: Woolven, H., et al. "DABSO: A Solid Source of Sulfur Dioxide for the Synthesis of Sulfonamides." Organic Letters, vol. 13, no. 18, 2011, pp. 4876–4879. Link

-

NMP Properties & Safety: "N-Methyl-2-pyrrolidone (NMP)."[1] PubChem Database, National Center for Biotechnology Information, CID=13387. Link

- Sulfonyl Chloride Synthesis via NCS: Scott, K. A., et al. "A Mild and Efficient Synthesis of Sulfonyl Chlorides from Sulfinates." Journal of Organic Chemistry, vol. 78, no. 5, 2013.

-

Compound Registry: "1-Methyl-2-oxopyrrolidine-3-sulfonamide."[2] Sigma-Aldrich Product Catalog, CAS 1599131-44-8. Link

Sources

Technical Support Center: Solubilization of 1-Methyl-2-oxopyrrolidine-3-sulfonamide

Executive Summary & Chemical Analysis

The Challenge: Researchers often assume that because the core ring, N-Methyl-2-pyrrolidone (NMP) , is a powerful polar aprotic solvent miscible with water, its derivative 1-Methyl-2-oxopyrrolidine-3-sulfonamide should also be water-soluble.

The Reality: This assumption fails due to the Sulfonamide functional group (-SO₂NH₂) . In the solid state, primary sulfonamides form a robust network of intermolecular hydrogen bonds (lattice energy) that water molecules cannot easily disrupt at neutral pH. Furthermore, the lactam ring (the "2-oxopyrrolidine" part) presents a stability risk: it is susceptible to hydrolysis under the very conditions (strong base/heat) usually employed to dissolve sulfonamides.

The Solution Strategy: We must disrupt the crystal lattice without hydrolyzing the lactam ring. This guide prioritizes three validated methods:

-

Cosolvent System (DMSO/Buffer) for in vitro assays.

-

Host-Guest Complexation (Cyclodextrins) for in vivo or DMSO-sensitive applications.

-

Controlled pH Adjustment (with strict limits).

Decision Matrix: Select Your Protocol

Before proceeding, identify your experimental constraints using the decision tree below.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols

Method A: The DMSO "Crash-Resistant" Protocol

Best for: High-throughput screening (HTS), enzymatic assays, cell culture (if DMSO < 0.5% is tolerated).

Mechanism: DMSO (Dimethyl sulfoxide) acts as a "lattice breaker," dissolving the solid compound. We then dilute into aqueous buffer. The key risk is "crashing out" (precipitation) upon contact with water.

Protocol:

-

Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM or 100 mM).

-

Tip: Sonicate for 30–60 seconds if visual particulates remain.

-

-

Intermediate Dilution (Critical Step): Do NOT pipette DMSO stock directly into the bulk aqueous media. This causes local high concentration and immediate precipitation.

-

Prepare an intermediate dilution in buffer + 5% DMSO .

-

-

Final Dilution: Add the intermediate solution to your assay plate/tube.

Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| Cloudiness immediately upon dilution | "Shock" precipitation due to rapid polarity change. | Use a "stepping stone" solvent: Dilute DMSO stock 1:10 into PEG400 or Ethanol first, then into water. |

| Precipitation after 2 hours | Supersaturation collapse. | The concentration is thermodynamically unstable. Reduce final concentration or switch to Method B. |

Method B: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: Animal studies (IV/IP/Oral), sensitive cell lines, long-term stability.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" shape. The hydrophobic sulfonamide/lactam core sits inside the bucket, while the hydrophilic exterior interacts with water. This prevents aggregation.

Protocol:

-

Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Stir until clear.

-

Addition: Add the solid 1-Methyl-2-oxopyrrolidine-3-sulfonamide to the vehicle.

-

Dispersing: Vortex vigorously for 1 minute.

-

Equilibration: Shake or stir at room temperature (25°C) for 2–4 hours.

-

Note: Do not heat above 40°C to avoid lactam hydrolysis.

-

-

Filtration: Filter through a 0.22 µm PVDF or PES filter to remove any undissolved micro-crystals.

Why this works: Research on sulfonamides (like sulfamethazine) confirms that β-cyclodextrins form stable 1:1 inclusion complexes, significantly increasing solubility without altering the chemical structure [1, 2].

Method C: pH Adjustment (The "Danger Zone")

Best for: Situations where cosolvents and carriers are forbidden.

Mechanism: The sulfonamide group is weakly acidic (pKa ~10.0). Raising the pH deprotonates the nitrogen (-SO₂NH⁻), creating a soluble salt.

Risk Warning: The 2-oxopyrrolidine (lactam) ring is susceptible to base-catalyzed hydrolysis [3]. Exposure to pH > 11 or high temperatures will cleave the ring, destroying your compound and forming 4-(methylamino)butyric acid derivatives.

Protocol:

-

Suspend the compound in water (it will be cloudy).

-

Add 0.1 M NaOH dropwise with constant stirring.

-

Monitor pH continuously. STOP when pH reaches 8.5 – 9.0 .

-

If the solution clears, immediately add buffer (e.g., Tris-HCl or Phosphate) to "lock" the pH at this level.

-

Use immediately. Do not store this solution for >24 hours.

Advanced Troubleshooting & FAQs

Q1: Can I autoclave the solution?

NO. The combination of high heat (121°C) and water will hydrolyze the amide bond in the lactam ring [3].

-

Solution: Dissolve in a sterile vehicle (Method B) and use 0.22 µm sterile filtration .

Q2: Why does my compound turn yellow in solution over time?

This indicates oxidative degradation or ring opening .

-

N-methylpyrrolidone derivatives can oxidize at the 5-position or hydrolyze [4].[1]

-

Fix: Degas your buffers (remove oxygen) and store stock solutions at -20°C or -80°C. Protect from light.

Q3: I see a "spike" in my HPLC chromatogram near the solvent front. What is it?

If you used Method C (High pH), this is likely the hydrolysis product (ring-opened acid).

-

Validation: Run a fresh standard vs. a sample incubated at pH 12 for 1 hour. If the peaks match, your experimental pH is too high.

Visualizing the Stability Risk

Understanding the chemical vulnerability of your molecule is vital for experimental success.

Figure 2: Stability pathways. Note that high pH/Heat leads to irreversible degradation (Red path), while Cyclodextrin complexation maintains stability (Green path).

References

-

Aloisio, C., et al. (2010). "Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods." Journal of Pharmaceutical Sciences, 99(7), 3166–3176.[2]

- Mura, P., et al. (2003). "Interaction of sulfonamides with β-cyclodextrin." International Journal of Pharmaceutics.

-

Ashland Inc. "N-Methyl-2-pyrrolidone (M-Pyrol™) Technical Data Sheet: Hydrolysis Stability." (Confirming lactam ring hydrolysis at extreme pH).

-

Lennon, M., et al. (2020). "Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes." Journal of Analytical Methods in Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Technical Support Center: Purification of 1-Methyl-2-oxopyrrolidine-3-sulfonamide

Introduction: This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-Methyl-2-oxopyrrolidine-3-sulfonamide. While this specific molecule is the focus, the principles and protocols discussed are broadly applicable to a range of synthetic sulfonamides, a class of compounds vital in medicinal chemistry.[1][2] The primary challenge in preparing these molecules is achieving high purity, which is essential for accurate biological testing and drug development.[3] This center addresses common issues encountered during post-synthesis workup, from removing residual starting materials to eliminating stubborn, structurally related byproducts.

Troubleshooting Guides

This section provides a question-and-answer format to address specific, common problems encountered during the purification of 1-Methyl-2-oxopyrrolidine-3-sulfonamide and related compounds.

Scenario 1: My crude product shows multiple spots on TLC, and the purity by HPLC is below 85%. Where do I start?

Answer: A low-purity crude product with multiple TLC spots indicates the presence of significant impurities, which could include unreacted starting materials, reagents, or side-products from the synthesis.[4] A logical first step is to use a bulk purification technique like flash column chromatography before attempting crystallization.

Causality: Direct crystallization of a highly impure mixture often fails or results in "oiling out," where the compound separates as an impure liquid instead of a solid.[5] This occurs because the high concentration of impurities disrupts the crystal lattice formation. Flash chromatography is effective at separating compounds based on polarity, allowing for the removal of impurities that are significantly different in polarity from your target compound.[6][7]

Workflow: Impurity Analysis & Initial Purification

Caption: Decision workflow for purifying a low-purity crude product.

Protocol: Flash Column Chromatography for Polar Sulfonamides

-

Solvent System Selection:

-

Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For polar compounds like sulfonamides, start with a mobile phase of ethyl acetate/hexanes.[8] If the compound does not move from the baseline, switch to a more polar system like methanol/dichloromethane.[8]

-

Aim for a retention factor (Rf) of approximately 0.25-0.35 for your target compound to ensure good separation on the column.[6]

-

-

Column Preparation:

-

Select a column size appropriate for your sample amount. A common rule of thumb is to use a mass of silica gel that is 40-100 times the mass of your crude product.

-

Prepare a slurry of silica gel (230-400 mesh) in the nonpolar component of your solvent system (e.g., hexanes).[6]

-

Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[7]

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol).

-

Adsorb this solution onto a small amount of silica gel ("dry loading"). Remove the solvent under reduced pressure until a free-flowing powder is obtained.

-

Carefully add the dry-loaded sample to the top of the prepared column.

-

-

Elution and Fraction Collection:

-

Begin elution with your chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be effective.[9]

-

Collect fractions and monitor them by TLC to identify which ones contain your purified product.

-

Combine the pure fractions, and remove the solvent using a rotary evaporator.

-

Scenario 2: After chromatography, my product is ~95% pure but has a persistent, closely-eluting impurity. How can I remove it?

Answer: When a persistent, structurally similar impurity remains after chromatography, recrystallization is the preferred method for final purification. This technique separates compounds based on differences in their solubility in a specific solvent at different temperatures.

Causality: A successful recrystallization relies on selecting a solvent in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures. The impurity, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or poorly soluble at all temperatures (allowing for removal by hot filtration).[5][10]

Data Presentation: Recrystallization Solvent Screening

| Solvent System | Solubility at 25°C | Solubility at Boiling | Crystal Quality | Purity Improvement |

| 95% Ethanol | Low | High | Needles | 95.1% -> 99.2% |

| Isopropanol | Very Low | Moderate | Plates | 95.1% -> 98.8% |

| 70% Isopropanol/Water | Low | High | Blocks | 95.1% -> 99.7% |

| Acetonitrile | Moderate | High | Oiled Out | N/A |

| Ethyl Acetate | Low | Low | Poor | No Improvement |

This data is illustrative and demonstrates a typical solvent screening process. For sulfonamides, alcohol-water mixtures are often highly effective.[5][11]

Protocol: Recrystallization of 1-Methyl-2-oxopyrrolidine-3-sulfonamide

-

Dissolution: In an Erlenmeyer flask, add the partially purified sulfonamide to the chosen solvent (e.g., 70% isopropanol/water). Use a starting ratio of approximately 1 g of compound to 15 mL of solvent.[5]

-

Heating: Heat the mixture to its boiling point with stirring. Add the minimum amount of additional hot solvent needed to fully dissolve the solid.[10]

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5]

-

Hot Filtration: If charcoal was used or if any insoluble material is present, perform a hot gravity filtration using pre-heated glassware to remove these impurities and prevent premature crystallization.[5]

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize the precipitation of the product.[5]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[5][10]

-

Drying: Dry the crystals in a desiccator under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in sulfonamide syntheses? A1: Impurities typically arise from several sources:

-

Unreacted Starting Materials: Incomplete reactions can leave residual amines or sulfonyl chlorides.

-

Side Products: Common side reactions include the formation of bis-sulfonated products (if the starting amine has multiple reaction sites) or hydrolysis of the sulfonyl chloride reagent.

-

Reagents and Catalysts: Bases used in the reaction (e.g., triethylamine, pyridine) or catalysts may carry through the workup.[12][13]

-

Degradation Products: The product may degrade under harsh reaction or workup conditions (e.g., high heat, strong acid/base).

Q2: My HPLC chromatogram shows peak tailing or splitting for my purified compound. What could be the cause? A2: Peak asymmetry in HPLC can be caused by several factors:

-

Column Overload: Injecting too much sample can saturate the stationary phase.[14] Try diluting your sample.

-

Column Contamination: Strongly retained impurities may build up at the head of the column. Flushing the column with a strong solvent may help.[15]

-

Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of sulfonamides. If the pH is close to the pKa of your compound, you may see peak splitting. Buffering the mobile phase can resolve this.[14]

-

Sample Solvent Effects: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[9]

Q3: How do I confirm the identity and purity of my final product? A3: A combination of analytical techniques is required for definitive confirmation:

-

HPLC: Provides quantitative purity data (% area).[16]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. 1H NMR can be used to detect and sometimes quantify impurities if their signals are resolved from the main compound.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[10]

Q4: Can I use a method other than chromatography or recrystallization? A4: For some sulfonamides, an acid-base extraction can be an effective purification step. Many sulfonamides are acidic and will deprotonate in a basic aqueous solution (e.g., 1M NaOH) to form a water-soluble salt. Neutral organic impurities can then be washed away with an organic solvent (e.g., ethyl acetate). Re-acidification of the aqueous layer will then precipitate the purified sulfonamide. However, this method is not suitable for all sulfonamides, especially those that are unstable to pH changes or have poor solubility.[12]

References

- Sulfonamide purification process. (Patent: US2777844A).

-

Recrystallization of Sulfanilamide. Scribd. [Link]

-

Flash Chromatography (FC). DSpace@MIT. [Link]

-

Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

-

HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. The Baran Laboratory, Scripps Research. [Link]

-

Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]

- Method for preparing high-purity sulfonamide compound, and... (Patent: WO2016141548A1).

- Method for preparing high-purity sulfonamide compound, and intermediate... (Patent: US9950997B2).

-

Identification of incurred sulfonamide residues in eggs: Methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection. ResearchGate. [Link]

-

“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]

-

Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

-

Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]

-

HPLC Troubleshooting Guide. Chrom-Support. [Link]

-

Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

-

Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

-

Troubleshooting in HPLC: A Review. IJSDR. [Link]

-

SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

-

Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

-

Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]

-

Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

-

Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. Semantic Scholar. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. epfl.ch [epfl.ch]

- 8. Chromatography [chem.rochester.edu]

- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 10. scribd.com [scribd.com]

- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 12. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]

- 13. US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]

- 14. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. rjptonline.org [rjptonline.org]

Technical Support Center: Column Chromatography Separation of 1-Methyl-2-oxopyrrolidine-3-sulfonamide Isomers

Welcome to the technical support resource for the chromatographic separation of 1-Methyl-2-oxopyrrolidine-3-sulfonamide isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying these chiral compounds. Here, we address common challenges through practical, in-depth FAQs and troubleshooting protocols, grounding our advice in established scientific principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the specific isomers of 1-Methyl-2-oxopyrrolidine-3-sulfonamide, and why is their separation critical?

The structure of 1-Methyl-2-oxopyrrolidine-3-sulfonamide contains a single stereocenter at the C3 position of the pyrrolidine ring. This gives rise to a pair of enantiomers: (R)-1-Methyl-2-oxopyrrolidine-3-sulfonamide and (S)-1-Methyl-2-oxopyrrolidine-3-sulfonamide.

The separation of these enantiomers is paramount in drug development. Enantiomers of a chiral drug, while having identical physical and chemical properties in an achiral environment, can exhibit significantly different pharmacological, metabolic, and toxicological profiles in the chiral environment of the body.[1] Regulatory agencies like the U.S. Food and Drug Administration (FDA) often require the marketing of single-enantiomer drugs to ensure safety and efficacy.[1]

Q2: What is the fundamental principle for separating these isomers by column chromatography?

The separation strategy depends entirely on whether you are resolving enantiomers directly or separating diastereomers formed through a chemical reaction.

-

Enantiomeric Separation (Direct Method): Enantiomers cannot be separated using standard, achiral chromatography because they interact identically with the achiral stationary phase. To resolve them, a chiral environment is required. This is achieved by using a Chiral Stationary Phase (CSP). The CSP creates transient, diastereomeric complexes with the enantiomers, leading to different interaction energies and, consequently, different retention times.[2]

-

Diastereomeric Separation (Indirect Method): If the enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent, a pair of diastereomers is formed. Unlike enantiomers, diastereomers have distinct physical properties and can be separated on conventional achiral stationary phases like silica gel or C18.[3] Once separated, the chiral auxiliary can be cleaved to yield the individual, pure enantiomers of the target compound.

Q3: Do I need a chiral or an achiral column to separate these isomers?

This is the most critical initial decision:

-

Use a Chiral Stationary Phase (CSP) for the direct separation of the (R) and (S) enantiomers. Polysaccharide-based CSPs are particularly effective for resolving sulfonamide derivatives.[4][5]

-

Use a standard achiral column (e.g., silica, C18, Phenyl) if you have first converted the enantiomers into diastereomers.[3]

Troubleshooting Guide

Navigating the separation of polar, chiral molecules can present several challenges. The table below outlines common problems, their probable causes, and actionable solutions.

| Problem | Potential Causes | Recommended Solutions & Explanations |

| Poor or No Resolution (Co-elution) | 1. Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity for the isomers. | For Enantiomers (Chiral Column): Switch to a CSP with a different chiral selector. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) offer varied selectivities.[4][5] For Diastereomers (Achiral Column): Change the stationary phase chemistry. If using C18 (reversed-phase), try a Phenyl or Pentafluorophenyl (PFP) column to introduce different interactions like pi-pi stacking. If using silica (normal-phase), consider an amino- or cyano-bonded phase.[6][7] |

| 2. Suboptimal Mobile Phase: The solvent system lacks the right polarity or composition to differentiate the isomers' interactions with the column. | Modify Mobile Phase Composition: This is the most effective first step.[3] • Normal Phase: Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). Small changes can have a large impact on resolution.[3] • Reversed-Phase: Change the organic solvent (e.g., from acetonitrile to methanol or vice-versa) as this can alter selectivity.[8] Adjust the buffer pH, as the charge state of the sulfonamide can influence retention.[9] | |

| 3. Temperature Effects: Column temperature can influence the thermodynamics of the separation. | Optimize Column Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C). Sometimes, lower temperatures can enhance resolution, although this may increase analysis time and pressure.[3] | |